molecular formula C13H14ClN B015437 4-Amino-3-methylbiphenyl, hydrochloride CAS No. 3419-49-6

4-Amino-3-methylbiphenyl, hydrochloride

Cat. No.: B015437
CAS No.: 3419-49-6
M. Wt: 219.71 g/mol
InChI Key: XMPYXYUWGANKMC-UHFFFAOYSA-N
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Description

4-Amino-3-methylbiphenyl, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Uterine Relaxants : Compounds related to 4-Amino-3-methylbiphenyl, hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, demonstrate potent uterine relaxant activity. These compounds significantly delay labor onset in pregnant rats, suggesting their potential use in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Toxicological Studies : 2-Biphenylamine hydrochloride, closely related to this compound, has been studied for its chronic toxic effects. Exposure to this compound in rats and mice can cause splenomegaly, congestion, and extramedullary hematopoiesis (National Toxicology Program, 1982).

  • Pharmaceuticals and Food Additives : 4-Aminophenol derivatives, similar in structure to this compound, exhibit broad-spectrum antimicrobial and antidiabetic activities, making them potential candidates for use in pharmaceuticals and food additives (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

  • Corrosion Inhibition : Research has shown that 4-MAT, a derivative of 4-Amino-3-methylbiphenyl, is effective in inhibiting acidic corrosion of mild steel in hydrochloric acid medium. This suggests its use in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

  • Antibacterial Activity : Some hydrochlorides related to 4-Amino-3-methylbiphenyl show potential antibacterial activity against Gram-positive bacteria, indicating their possible use in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

  • Antitumor Activity : Derivatives of 4-amino-3-phenylbutanoic acid, structurally related to 4-Amino-3-methylbiphenyl, have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Properties

IUPAC Name

2-methyl-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYXYUWGANKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.